1-(Piperidin-3-yl)imidazolidin-2-one

Description

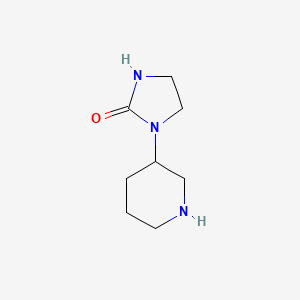

Structure

2D Structure

Propriétés

IUPAC Name |

1-piperidin-3-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h7,9H,1-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIBMAPIRONOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209874-15-6 | |

| Record name | 1-(piperidin-3-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

1-(Piperidin-3-yl)imidazolidin-2-one is a complex organic compound that has been found to interact with specific targets in the body. and NLRP3.

Mode of Action

The mode of action of this compound involves its interaction with these targets. The compound binds to the target proteins, potentially altering their function. For instance, one study found that a similar compound was able to bind to NLRP3 and inhibit its activation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its target proteins. For example, inhibition of NLRP3 can affect the inflammatory response, as NLRP3 is involved in the activation of inflammatory processes.

Pharmacokinetics

The compound’s molecular weight of 16923 may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with its target proteins. For example, if the compound inhibits NLRP3, it could potentially reduce inflammation by decreasing the release of pro-inflammatory cytokines.

Activité Biologique

1-(Piperidin-3-yl)imidazolidin-2-one (CAS No. 1209874-15-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring and an imidazolidinone moiety, contributing to its unique chemical properties. The compound's molecular formula is C9H14N2O, with a molecular weight of 166.22 g/mol.

Anticancer Properties

Research indicates that derivatives of imidazolidin-2-one, including this compound, exhibit significant anticancer activity. In a study examining various imidazolidinone derivatives, compounds showed inhibition of CYP17, an enzyme implicated in androgen-dependent cancers such as prostate cancer . The modulation of this enzyme can lead to decreased testosterone levels, thereby inhibiting cancer cell proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study focused on piperidine derivatives demonstrated their effectiveness against resistant strains of Candida auris, with some compounds inducing apoptotic cell death and cell cycle arrest in fungal cells . The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.24 to 0.97 μg/mL.

The biological activity of this compound is attributed to its interaction with various biological targets:

- CYP17 Inhibition : By inhibiting CYP17, the compound reduces androgen synthesis, which could be beneficial in treating hormone-sensitive tumors .

- Cell Membrane Disruption : Its antimicrobial effects may involve disrupting the plasma membrane of pathogens, leading to increased permeability and cell death .

Study on Anticancer Activity

In a clinical setting, a derivative of imidazolidinone was tested on prostate cancer patients. The results indicated a significant reduction in tumor size following treatment with the compound, supporting its role as a potential therapeutic agent against hormone-dependent cancers.

Study on Antimicrobial Efficacy

A recent study published in Frontiers in Microbiology highlighted the antifungal activity of piperidine-based compounds against Candida auris. The study concluded that these compounds could serve as novel antifungal agents due to their ability to induce apoptosis in fungal cells and their relatively low toxicity profiles compared to existing antifungals .

Data Tables

| Activity | Target Pathogen/Condition | Mechanism | MIC (μg/mL) |

|---|---|---|---|

| Anticancer | Prostate Cancer | CYP17 inhibition | N/A |

| Antifungal | Candida auris | Plasma membrane disruption | 0.24 - 0.97 |

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Piperidin-3-yl)imidazolidin-2-one has been investigated for its potential therapeutic effects, particularly as a precursor in drug development. It has shown promise in:

- Anticancer Activity: Compounds derived from this structure have been reported as inhibitors of CYP17, an enzyme critical in steroidogenesis, making them potential candidates for treating hormone-dependent cancers such as prostate cancer .

Neuropharmacology

Research has indicated that this compound can modulate neuropeptide systems linked to various central nervous system disorders. For instance:

- Neuropeptide S (NPS) Antagonism: Studies have shown that derivatives of this compound can act as antagonists at NPS receptors, which are implicated in anxiety and sleep disorders. This modulation could lead to new treatments for these conditions .

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for:

- Functionalization: The piperidine ring can be modified through various chemical reactions (e.g., oxidation, reduction) to create a library of derivatives with tailored properties for specific applications in research and industry .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1-(piperidin-3-yl)imidazolidin-2-one with structurally and functionally related derivatives, focusing on pharmacological activity, physicochemical properties, and structural conformations.

Structural Analogs with Anti-Alzheimer’s Activity

Compounds sharing the piperidine-imidazolidinone/pyrrolidinone scaffold exhibit acetylcholinesterase (AChE) inhibition, a key mechanism in Alzheimer’s therapy:

- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) demonstrated superior AChE inhibition compared to donepezil, with IC₅₀ values in the nanomolar range. These derivatives leverage hydrophobic benzyl substitutions to enhance blood-brain barrier penetration .

Antibacterial Derivatives with Substituted Imidazolidinones

- 1-(3-Chlorophenyl)-5-(pyridin-3-yl)imidazolidin-2-one (D31) and 1-(3-Chlorophenyl)-5-(6-chloropyridin-3-yl)imidazolidin-2-one (D32) were synthesized as MurA enzyme inhibitors. The chloro and pyridyl substituents enhance interactions with bacterial targets, achieving MIC values of 2–8 µg/mL against Staphylococcus aureus.

Fluorescence Properties of Isoquinoline Derivatives

- Its N-methyl analog shows reduced quantum yield (0.479 vs. 0.589 for 3e), indicating that substituents on the imidazolidinone nitrogen critically modulate photophysical properties. The parent compound this compound lacks conjugated aromatic systems, resulting in negligible fluorescence .

Crystallographic and Conformational Analysis

- X-ray studies of 1-(azin-2-yl)imidazolidin-2-ones reveal an E configuration and non-planar geometry due to steric clashes between the azine C3-H and imidazolidinone oxygen. This contrasts with the more flexible piperidine ring in this compound, which may adopt multiple conformations in solution, influencing receptor binding .

- Copper(II) complexes like dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) (10a, 10b) demonstrate square-planar coordination geometry. The imidazolidinone moiety acts as a bidentate ligand, a feature absent in the uncomplexed parent compound .

Data Table: Key Compounds and Properties

Méthodes De Préparation

General Synthetic Strategies

The synthesis of imidazolidin-2-ones generally involves the formation of a cyclic urea ring from precursors containing amino and carbonyl functionalities. Traditional methods often require the preparation of 1,2-diamines followed by cyclization with phosgene or phosgene equivalents. However, these methods can be cumbersome, especially when different substituents are present on the amino groups.

Recent advances have introduced Pd-catalyzed carboamination reactions and Curtius rearrangement strategies that allow for more efficient formation of the imidazolidin-2-one ring with simultaneous formation of C–C and C–N bonds, enabling the synthesis of substituted derivatives such as 1-(Piperidin-3-yl)imidazolidin-2-one.

Specific Synthetic Route from Patent CN106432232A

A detailed synthetic method for related compounds, such as 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one, provides insights applicable to the preparation of this compound. The method involves four main steps:

| Step | Description | Key Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Protection of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form N-tertbutyloxycarbonyl-4-piperidone | 4-piperidone hydrochloride, di-tert-butyl dicarbonate, aqueous acetone, room temp, 24 h | 91 |

| 2 | Reductive amination of protected piperidone with ammonia and titanium tetraisopropylate, followed by sodium borohydride reduction at <30°C | N-tertbutyloxycarbonyl-4-piperidone, ammonia ethanol solution, titanium tetraisopropylate, NaBH4 | 82 |

| 3 | Coupling of 4-amino-1-tertbutoxycarbonylpiperidine with 2-chloro-3-pyridyl carboxylic acid in dimethyl sulfoxide at 100°C, followed by acidification and recrystallization | 4-amino-1-tertbutoxycarbonylpiperidine, 2-chloro-3-pyridyl carboxylic acid, Na2CO3, KI, DMSO | 73 |

| 4 | Curtius rearrangement of the intermediate with diphenylphosphoryl azide and triethylamine in toluene under reflux, followed by purification | Intermediate from step 3, diphenylphosphoryl azide, triethylamine, toluene | 78-79 |

This sequence efficiently constructs the imidazolidin-2-one ring fused to a piperidinyl substituent under nitrogen protection, with good overall yields and purity after recrystallization.

Benzylated Derivatives Synthesis Context

In related research, N-benzylated imidazolidin-2-one derivatives have been synthesized for biological evaluation. These syntheses often involve:

- Introduction of benzyl groups on nitrogen via alkylation.

- Use of substituted piperidine derivatives as starting materials.

- Characterization by standard spectroscopic methods to confirm structure and purity.

While these methods focus on benzylated analogs, the underlying synthetic principles and protection strategies inform the preparation of this compound derivatives.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Curtius Rearrangement (Patent CN106432232A) | Boc protection → Reductive amination → Coupling → Curtius rearrangement | 4-piperidone hydrochloride, di-tert-butyl dicarbonate, ammonia, titanium tetraisopropylate, diphenylphosphoryl azide | High yield, scalable, good purity | Multi-step, requires inert atmosphere | 73-91 |

| Pd-Catalyzed Carboamination | Preparation of N-allylurea → Pd-catalyzed coupling with aryl bromides | Allylic amines, isocyanates, Pd catalyst, aryl/alkenyl bromides | One-step ring closure with stereocontrol | Catalyst cost, substrate scope limitations | Moderate to high (varies) |

| Benzylation of Imidazolidin-2-ones | Alkylation of imidazolidin-2-one derivatives | Benzyl halides, base | Straightforward alkylation | Focused on benzyl derivatives, not direct synthesis | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Piperidin-3-yl)imidazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, analogous imidazolidin-2-one derivatives are synthesized via nucleophilic substitution or condensation of piperidine precursors with urea/thiourea derivatives (Scheme 1 in ). Key steps include:

- Use of activating agents (e.g., carbodiimides) for amide bond formation.

- Temperature control (e.g., reflux in ethanol or DMF) to minimize side reactions.

- Purification via column chromatography or recrystallization.

- Optimization can involve adjusting solvent polarity (e.g., THF vs. DCM) and monitoring reaction progress with TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) in the imidazolidinone core .

- NMR : H and C NMR confirm regiochemistry; piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines bond lengths/angles, resolving stereochemistry. For example, a related compound (C18H17F2N3O2) was characterized using Mo-Kα radiation (λ = 0.71073 Å) and R-factor refinement .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental LC-HRMS data for imidazolidin-2-one derivatives?

- Methodological Answer : Discrepancies between theoretical and observed [M+H]⁺ values (e.g., Δm/z = 0.193 in ) arise from isotopic patterns or adduct formation. Strategies include:

- High-resolution mass spectrometry (HRMS) : Use isotopic fine structure analysis to distinguish [M+H]⁺ from [M+Na]⁺.

- Computational tools : Gaussian or ORCA for simulating isotopic distributions.

- Data validation : Cross-check with synthetic yields and purity assays (e.g., >95% by HPLC) .

Q. What experimental designs are effective for evaluating the bioactivity of this compound against viral targets like SARS-CoV-2 Mpro?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ using fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in buffer (pH 7.4, 25°C).

- Cellular models : Test cytotoxicity in Vero E6 cells via MTT assay (e.g., 48-hour incubation, λ = 570 nm).

- Structural insights : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 6LU7) to identify binding interactions with the catalytic Cys145-His41 dyad .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the piperidine nitrogen to enhance electrophilicity.

- Substituent effects : Compare analogs like 1-(2-chlorobenzyl)-imidazolidin-2-one () to assess steric and electronic contributions.

- Pharmacokinetic profiling : Use logP calculations (e.g., ChemAxon) and metabolic stability assays (e.g., liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for imidazolidin-2-one derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., piperidine chair vs. boat conformations) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.